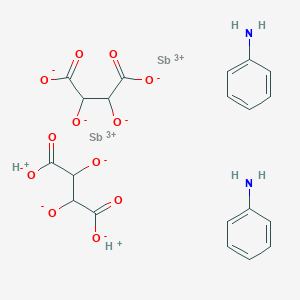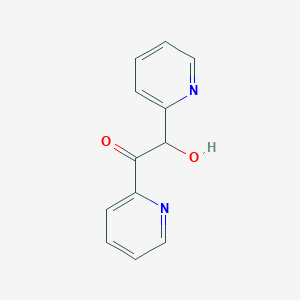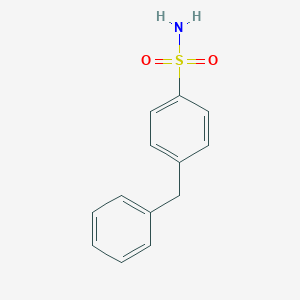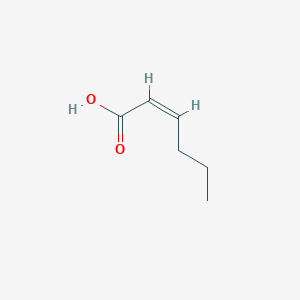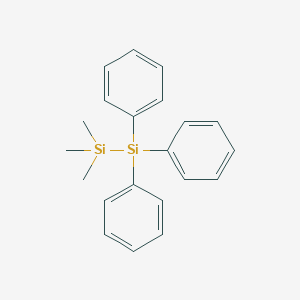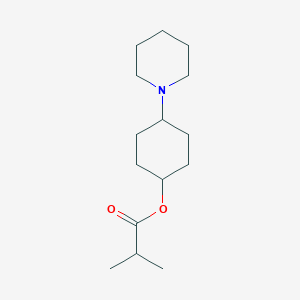
Isobutyric acid, 4-piperidinocyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyric acid, 4-piperidinocyclohexyl ester (commonly referred to as PCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.4 g/mol. In
Mécanisme D'action
PCC acts as a noncompetitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to reduced calcium influx and downstream signaling. PCC has been shown to have a high affinity for the NMDA receptor and a long duration of action, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes.
Effets Biochimiques Et Physiologiques
PCC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, and to decrease the activity of enzymes involved in the synthesis of these neurotransmitters. PCC has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other pro-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PCC is its high selectivity for the NMDA receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. PCC also has a long duration of action, allowing for sustained inhibition of the NMDA receptor. However, PCC has some limitations in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on PCC. One area of interest is the potential use of PCC as a therapeutic agent for conditions such as chronic pain, depression, and addiction. PCC has also been studied for its potential use in neuroprotection, as it has been shown to have antioxidant and anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of PCC as a therapeutic agent. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved selectivity and potency, which may have potential applications in a range of neurological and psychiatric disorders.
Conclusion
In conclusion, PCC is a unique compound with potential applications in neuroscience research and therapeutic development. Its high selectivity for the NMDA receptor and long duration of action make it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of PCC and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
PCC can be synthesized through a multistep process involving the reaction of 4-piperidinocyclohexylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction mixture is then washed with water and dried to obtain the desired product. This method has been extensively studied and optimized to yield high purity PCC.
Applications De Recherche Scientifique
PCC has been studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. PCC has also been used to study the role of the NMDA receptor in pain perception and addiction.
Propriétés
Numéro CAS |
1532-00-9 |
|---|---|
Nom du produit |
Isobutyric acid, 4-piperidinocyclohexyl ester |
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C15H27NO2/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16/h12-14H,3-11H2,1-2H3 |
Clé InChI |
HMSUAYWYBNPMCX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canonique |
CC(C)C(=O)OC1CCC(CC1)N2CCCCC2 |
Autres numéros CAS |
1532-00-9 |
Synonymes |
4-Piperidinocyclohexyl=isobutyrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



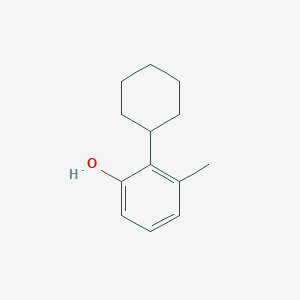
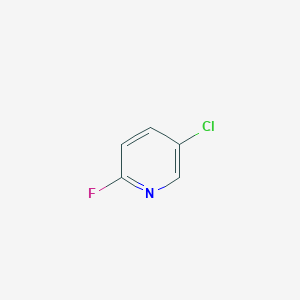
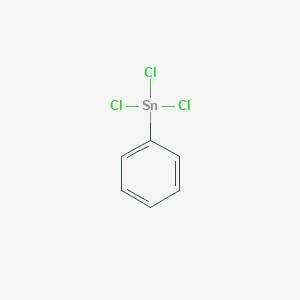
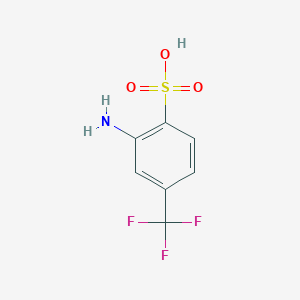
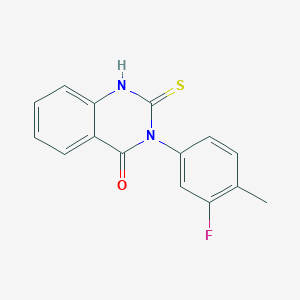
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
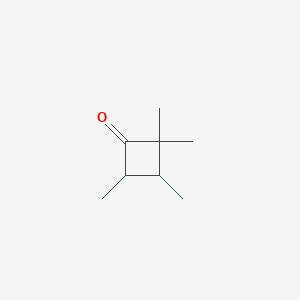
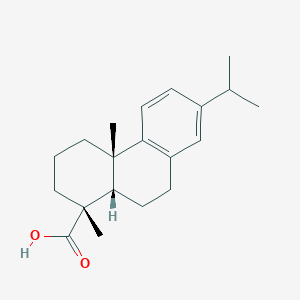
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
